DL-Phenylmercapturic acid-d2
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Overview
Description
DL-Phenylmercapturic acid-d2 is a deuterium-labeled derivative of DL-Phenylmercapturic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound, which allows for the tracing and quantitation of various biochemical processes. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylmercapturic acid-d2 typically involves the deuteration of DL-Phenylmercapturic acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis pathway. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
DL-Phenylmercapturic acid-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
DL-Phenylmercapturic acid-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in environmental studies to monitor exposure to toxic substances like benzene
Mechanism of Action
The mechanism of action of DL-Phenylmercapturic acid-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise quantitation using techniques like mass spectrometry. This enables researchers to study the pharmacokinetics, metabolism, and distribution of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
DL-Phenylmercapturic acid: The non-deuterated form of the compound.
S-Phenylmercapturic acid: Another sulfur-containing compound used as a biomarker for benzene exposure.
Uniqueness
DL-Phenylmercapturic acid-d2 is unique due to the incorporation of deuterium, which provides enhanced stability and allows for more accurate tracing and quantitation in research applications. This makes it particularly valuable in studies where precise measurement of metabolic processes is crucial .
Properties
Molecular Formula |
C11H13NO3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-acetamido-3,3-dideuterio-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/i7D2 |
InChI Key |
CICOZWHZVMOPJS-RJSZUWSASA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)NC(=O)C)SC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.